molecular formula C16H12N4O2 B12013432 1-Naphthalenamine, 4-[(4-nitrophenyl)azo]- CAS No. 6792-71-8

1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-

Cat. No.: B12013432
CAS No.: 6792-71-8
M. Wt: 292.29 g/mol
InChI Key: YDDXIMLCWVDKRS-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)diazenylnaphthalen-1-amine is an organic compound with the molecular formula C16H12N4O2. It is characterized by the presence of a naphthalene ring substituted with a diazenyl group and a nitrophenyl group. This compound is known for its vibrant color and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenyl)diazenylnaphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine in an alkaline medium to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenyl)diazenylnaphthalen-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 4-(4-aminophenyl)diazenylnaphthalen-1-amine.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

4-(4-nitrophenyl)diazenylnaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the study of azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)diazenylnaphthalen-1-amine involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-aminophenyl)diazenylnaphthalen-1-amine
  • 4-(4-nitrophenyl)diazenylbenzene
  • 4-(4-nitrophenyl)diazenylphenol

Uniqueness

4-(4-nitrophenyl)diazenylnaphthalen-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in dye chemistry and related applications.

Properties

CAS No.

6792-71-8

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-[(4-nitrophenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C16H12N4O2/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-18-11-5-7-12(8-6-11)20(21)22/h1-10H,17H2

InChI Key

YDDXIMLCWVDKRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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